Formaldehyde;4-nonylphenol;oxirane

Relative Solubility Number (RSN) Resin Oxyalkylate Oilfield Demulsifier

Formaldehyde, polymer with 4-nonylphenol and oxirane (CAS 30846-35-6) is a nonionic ethoxylated alkylphenol-formaldehyde resin belonging to the resin oxyalkylate class of polymeric surfactants. Its repeat-unit empirical formula is (C₁₅H₂₄O·C₂H₄O·CH₂O)ₓ and it is commercially supplied as a dark amber liquid demulsifier intermediate.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 30846-35-6
Cat. No. B1617603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde;4-nonylphenol;oxirane
CAS30846-35-6
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1
InChIInChI=1S/C15H24O.C2H4O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-2-3-1;1-2/h10-13,16H,2-9H2,1H3;1-2H2;1H2
InChIKeyXDEDAMYMUCXNQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formaldehyde–4-Nonylphenol–Oxirane Polymer (CAS 30846-35-6): Chemical Identity, Resin Oxyalkylate Classification, and Industrial Procurement Context


Formaldehyde, polymer with 4-nonylphenol and oxirane (CAS 30846-35-6) is a nonionic ethoxylated alkylphenol-formaldehyde resin belonging to the resin oxyalkylate class of polymeric surfactants [1]. Its repeat-unit empirical formula is (C₁₅H₂₄O·C₂H₄O·CH₂O)ₓ and it is commercially supplied as a dark amber liquid demulsifier intermediate . The compound is synthesized by acid- or base-catalyzed condensation of para-nonylphenol with formaldehyde to form a novolac backbone, followed by ethoxylation with ethylene oxide to impart controlled hydrophilicity [2]. It is listed on the EPA TSCA Inventory under the systematic name 'Formaldehyde, polymer with 4-nonylphenol and oxirane' (DTXSID3049623) and is widely utilized as a high-performance water-in-oil emulsion breaker in petroleum dewatering and desalting operations [1].

Why Generic Substitution of Formaldehyde–4-Nonylphenol–Oxirane Resin (CAS 30846-35-6) Risks Demulsifier Performance Failure


Resin oxyalkylates with the nonylphenol-formaldehyde backbone are not interchangeable because their demulsification performance is governed by two tightly coupled molecular parameters: the alkyl chain length of the phenol moiety and the degree of ethoxylation, which together determine the Relative Solubility Number (RSN) [1]. The formaldehyde-crosslinked polymeric architecture provides multidentate interfacial adsorption that fundamentally differs from the monolayer behavior of simple monomeric nonylphenol ethoxylates [2]. Substituting CAS 30846-35-6 (RSN 19.8–21.8) with a lower-RSN resin oxyalkylate (e.g., RSN 7.5–8.9) or with a non-formaldehyde-crosslinked nonylphenol ethoxylate will shift the oil–water partitioning equilibrium, potentially causing inadequate water-drop rates, higher BS&W in the separated crude, and overtreatment in high-gravity crudes [3]. The patent literature explicitly demonstrates that formulation efficacy in refinery desalting collapses outside a narrow RSN window—making blind substitution a direct procurement risk [4].

Quantitative Differentiation Evidence: Formaldehyde–4-Nonylphenol–Oxirane Resin (CAS 30846-35-6 / Splitbreak 861) Against Closest Analogs


RSN Differential Positions Splitbreak 861 as a High-Hydrophilicity Water-Dropper Resin, Distinct from Low-RSN and Mid-RSN Resin Oxyalkylates

The Relative Solubility Number (RSN) dictates demulsifier partitioning between oil and water phases and predicts functional classification. The target compound Splitbreak 861 (CAS 30846-35-6) is specified with an RSN range of 19.8–21.8 . By contrast, Nouryon Witbreak DRB-127—a nonionic resin oxyalkylate of the same chemical class—has an RSN of 8.9 [1]. Syensqo Clearbreak 761 (resin oxyalkylate) carries an RSN of 7.5 [2], and Syensqo Clearbreak 343 has an intermediate RSN of 14.3 [3]. On the RSN scale, values above 10 denote hydrophilic formulations favoring the aqueous phase and delivering water-dropping functionality, while values below 5 indicate strongly lipophilic formulations; the 5–10 range represents balanced intermediates [4]. The RSN of Splitbreak 861 (19.8–21.8) is approximately 2.2× to 2.9× higher than Witbreak DRB-127 and Clearbreak 761, placing the target firmly in the high-hydrophilicity water-dropper domain versus low-hydrophilicity wetting agents.

Relative Solubility Number (RSN) Resin Oxyalkylate Oilfield Demulsifier

Resin Alkoxylate Chemistry Class Outperforms Modified Polyol and Polyimine Derivative Demulsifiers Across API 27–40 Crude Oils

A 2024 systematic performance study evaluated 25 demulsifiers spanning three chemistry classes—resin alkoxylate, modified polyol, and polyimine derivative—against synthetic crudes with API gravities of 27, 34, and 40 [1]. Resin alkoxylate-based demulsifiers (the chemical class of CAS 30846-35-6) exhibited the best overall demulsification performance, while polyimine derivative-based demulsifiers showed the poorest. The study further demonstrated that demulsifiers with RSN values in the range of 19 to 23 achieved the most effective emulsion resolution [1]. The target compound Splitbreak 861, with its nominal RSN of 20.5, falls centrally within this empirically validated optimal performance window, whereas low-RSN resin oxyalkylates (RSN 7.5–8.9) and many modified polyol-based products fall outside it [2].

Demulsifier Chemistry Class Resin Alkoxylate Crude Oil Dehydration Performance

Formaldehyde-Crosslinked Polymeric Backbone Delivers Multidentate Interfacial Adsorption Unavailable from Monomeric Nonylphenol Ethoxylates

CAS 30846-35-6 possesses a formaldehyde-crosslinked polynuclear backbone with multiple nonylphenol rings connected by methylene (–CH₂–) bridges, each ring ethoxylated with ethylene oxide [1]. This multidentate architecture enables simultaneous multi-site adsorption at the oil–water interface, a mechanism unavailable to simple monomeric nonylphenol ethoxylates (NPEs) such as NP-10 or NP-20. Velásquez et al. (2017) demonstrated that ethoxylated alkyl phenol formaldehyde resins exhibit fundamentally different interfacial behavior from nonylphenol ethoxylates when dehydrating Furrial and Carabobo crude oils; the resins could be modulated by blending with low-molecular-weight nonionic surfactants to enhance demulsifying performance, while the monomeric NPEs (10 and 20 moles EO) functioned primarily as co-surfactants rather than primary demulsifiers in the same system [2]. The polymeric resin's ability to competitively displace asphaltenes and natural emulsifiers from the interfacial film, weaken the rigid viscoelastic film, and promote droplet coalescence derives directly from its multidentate binding architecture [3].

Polymeric Surfactant Architecture Interfacial Film Disruption Nonylphenol Ethoxylate vs. Formaldehyde Resin

Splitbreak 861 RSN Sits Within the Patent-Validated Optimal Window (RSN 17–20) for Ethoxylated Nonylphenol-Formaldehyde Desalting Formulations

US Patent 4,737,265 (Exxon Research & Engineering, 1988) explicitly teaches that poly ethoxylated nonylphenol-formaldehyde condensates intended for crude oil dewatering and desalting must exhibit an RSN of 13 to 30, preferably 17 to 20, and optimally 18 to 19 [1]. The patent demonstrates that formulations within the preferred RSN range, when combined with a deoiler (ethylene glycol or PEG), achieve remarkably low oil carry-under with effluent water in electrocoalescer-assisted desalting. Splitbreak 861, with its specification RSN of 19.8–21.8, sits at the upper boundary of the preferred patent window (17–20) and extends slightly beyond the optimal 18–19 range . This positions the compound as a high-hydrophilicity variant suited to crudes requiring rapid water-dropping with a sharper oil-water interface, whereas lower-RSN resin oxyalkylates (RSN 7.5–8.9) fall entirely outside the patent-specified effective window for desalting applications [2].

Patent-Validated RSN Window Refinery Desalting Poly Ethoxylated Nonylphenol-Formaldehyde Condensate

EO-Only Oxyalkylation Yields Higher RSN and Different Phase-Partitioning Behavior than EO/PO Mixed Oxyalkylates Bearing the Same Nonylphenol-Formaldehyde Backbone

CAS 30846-35-6 is oxyalkylated exclusively with ethylene oxide (EO), resulting in a hydrophilic resin with RSN 19.8–21.8 . A close structural analog, formaldehyde, polymer with 2-methyloxirane, 4-nonylphenol and oxirane (CAS 63428-92-2), incorporates both ethylene oxide and propylene oxide (methyloxirane) in its oxyalkylation, yielding a molecular formula of C₂₁H₃₆O₄ per repeat unit (MW 352.5 g/mol) versus C₁₈H₃₀O₃ (MW 294.4 g/mol) for CAS 30846-35-6 [1]. The incorporation of the more hydrophobic propylene oxide units shifts the hydrophilic-lipophilic balance (HLB) downward, reducing RSN and altering the demulsifier's preferred crude oil API gravity range and operating temperature window. Effect of demulsifiers on interfacial properties literature confirms that the relative amounts of EO and PO attached to the polar end of oxyalkylated alkyl phenol formaldehyde resins directly control interfacial activity and water-drop characteristics [2]. The absence of PO in CAS 30846-35-6 maximizes water solubility and interfacial activity toward the aqueous phase, making it preferentially suited as a water-dropper for medium-to-high API crudes, whereas the EO/PO mixed analog is more appropriate for heavier, lower-API emulsions.

Ethoxylation vs. Propoxylation EO/PO Ratio Demulsifier Hydrophilicity

Evidence-Backed Application Scenarios for Formaldehyde–4-Nonylphenol–Oxirane Resin (CAS 30846-35-6 / Splitbreak 861) in Oilfield and Refinery Operations


Refinery Crude Oil Desalting via Electrocoalescer — High-RSN Water-Dropper Intermediate

Splitbreak 861 (CAS 30846-35-6) is explicitly formulated as a water-in-oil demulsifier intermediate for refinery desalter applications . With RSN 19.8–21.8, it sits at the upper boundary of the patent-preferred window of RSN 17–20 (optimal 18–19) established by Exxon for electrocoalescer-assisted desalting [1]. The high RSN drives preferential partitioning toward the aqueous phase, promoting rapid water-droplet coalescence, sharp oil-water interface formation, and efficient salt transfer to the aqueous effluent. Its specification viscosity of 10,000–15,000 cps at 77°F and pour point of −3.9°C ensure pumpability and cold-flow handling in refinery chemical injection systems .

Produced Crude Oil Dehydration at the Wellhead or Gathering Station — Fast Water Drop for Medium-to-High API Crudes

The EO-only oxyalkylation of CAS 30846-35-6 maximizes hydrophilicity, making it suitable as a fast water-dropper for medium-to-high API crude oils where the continuous oil phase contains dispersed water droplets stabilized by asphaltenes and resins . The formaldehyde-crosslinked multidentate polymeric architecture enables competitive displacement of natural emulsifiers from the oil-water interface, a mechanism unavailable to monomeric nonylphenol ethoxylates [1]. The 2024 demulsifier performance study confirms that resin alkoxylate chemistry (the class to which CAS 30846-35-6 belongs) delivers the best demulsification performance across API 27–40 crudes, and that RSN 19–23 demulsifiers resolve emulsions most effectively . Formulators blend this intermediate with low-RSN polyglycols or polyols to create synergistic demulsifier packages tailored to specific well fluids .

Formulation of Synergistic Demulsifier Blends Combining High-RSN Resin Oxyalkylate with Low-RSN Polyglycol Co-Demulsifiers

Industry practice, documented in both patent literature and manufacturer guidance, demonstrates that high-RSN oxyalkylated resins like Splitbreak 861 are blended with low-RSN polyglycols to produce demulsifier formulations with balanced oil and water solubility [1]. The high RSN of the resin component (19.8–21.8) provides strong water-dropping and desalting character, while the low-RSN polyglycol component contributes oil-wetting and interface-control properties. This synergistic blending approach exploits the wide RSN differential between the resin (RSN ~20) and typical polyglycols (RSN <10) to tune the overall formulation hydrophilicity for specific crude oil characteristics, a flexibility not achievable with single-component demulsifiers .

Batching and Downhole Injection for Stubborn Water-in-Oil Emulsions in Mature Oilfields

The combination of high Brookfield viscosity (10,000–15,000 cps) and low pour point (−3.9°C) of Splitbreak 861 enables its use in both continuous injection and batch-treatment applications, including downhole delivery to address stubborn emulsions formed during artificial lift . The flash point of 57.8°C (Pensky-Martens closed cup) defines safe handling parameters for field operations . The formaldehyde-crosslinked polymeric backbone, demonstrated in the literature to deliver strong film-breaking capability against asphaltene-stabilized interfacial films [1], provides the mechanical film-disruption activity required for aged emulsions in mature fields where natural surfactant concentration and interfacial film rigidity have increased over production life.

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